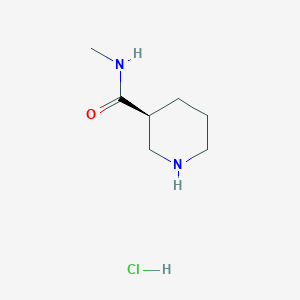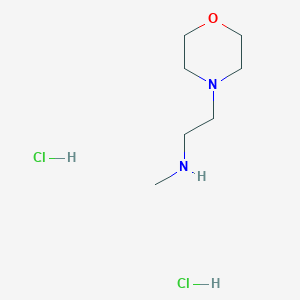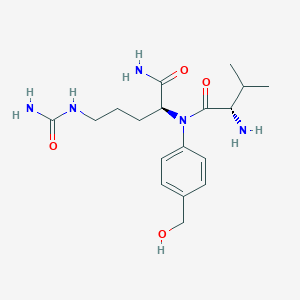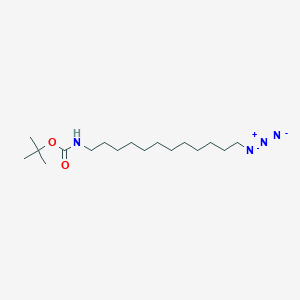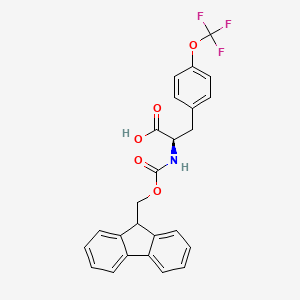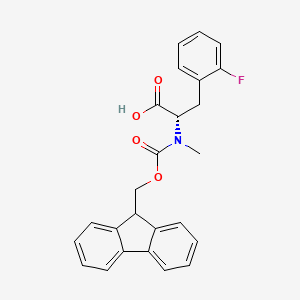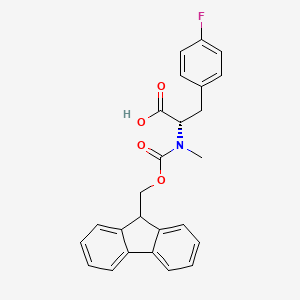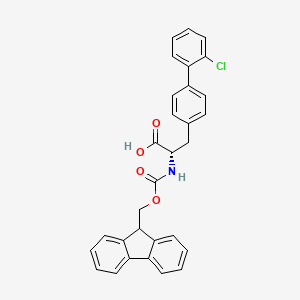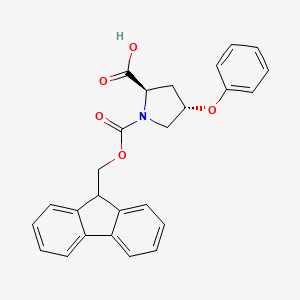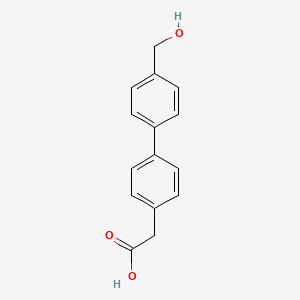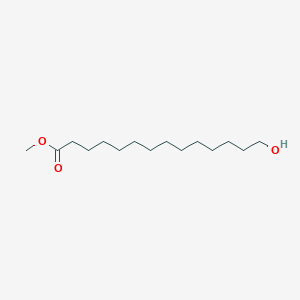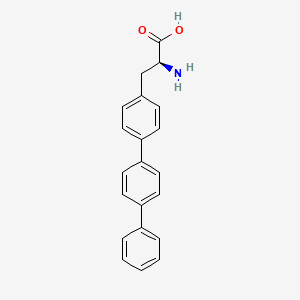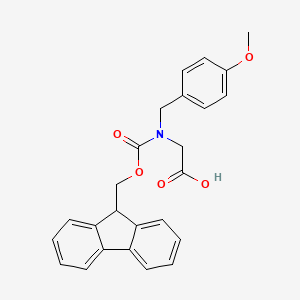
N-Fmoc-4-methoxybenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-4-methoxybenzyl-glycine: is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is substituted with a 4-methoxybenzyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-methoxybenzyl-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Introduction of the 4-Methoxybenzyl Group: The protected glycine is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the 4-methoxybenzyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-methoxybenzyl-glycine undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The 4-methoxybenzyl group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Various bases and nucleophiles can be used to substitute the 4-methoxybenzyl group.
Major Products Formed
Deprotection: Glycine derivatives without the Fmoc group.
Substitution: Glycine derivatives with different substituents on the benzyl group.
Scientific Research Applications
N-Fmoc-4-methoxybenzyl-glycine is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The primary mechanism of action for N-Fmoc-4-methoxybenzyl-glycine involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The 4-methoxybenzyl group provides additional stability and can be selectively removed or modified to introduce other functional groups .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-glycine: Similar in structure but lacks the 4-methoxybenzyl group.
N-Fmoc-4-methylbenzyl-glycine: Similar but with a 4-methylbenzyl group instead of a 4-methoxybenzyl group.
Uniqueness
N-Fmoc-4-methoxybenzyl-glycine is unique due to the presence of the 4-methoxybenzyl group, which provides additional stability and versatility in chemical reactions compared to other Fmoc-protected glycine derivatives .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methoxyphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-18-12-10-17(11-13-18)14-26(15-24(27)28)25(29)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIXERDKXUAUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
